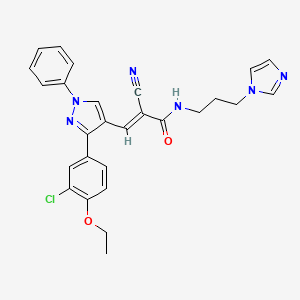

C27H25ClN6O2

Description

C₂₇H₂₅ClN₆O₂ is a chlorinated heterocyclic compound with a molecular weight of 500.99 g/mol. The compound is characterized by:

- LogP: 4.4 (ACSS2-IN-1 variant), indicating moderate lipophilicity .

- Hydrogen Bonding: 2 hydrogen bond donors (HBD) and 5 acceptors (HBA), influenced by its carboxamide and triazole moieties .

- Synthetic Utility: Serves as ACSS2-IN-1, a potent inhibitor of acetyl-CoA synthetase 2 (ACSS2), a target in cancer metabolism .

Structurally, it features a pyrazolo[1,5-a]pyridine core with chloro, ethyl, and diphenylhydroxymethyl substituents, contributing to its molecular complexity (Complexity Score: 728) .

Properties

Molecular Formula |

C27H25ClN6O2 |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide |

InChI |

InChI=1S/C27H25ClN6O2/c1-2-36-25-10-9-20(16-24(25)28)26-22(18-34(32-26)23-7-4-3-5-8-23)15-21(17-29)27(35)31-11-6-13-33-14-12-30-19-33/h3-5,7-10,12,14-16,18-19H,2,6,11,13H2,1H3,(H,31,35)/b21-15+ |

InChI Key |

QOHNGIHVLBFZIP-RCCKNPSSSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetirizine can be synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the reaction with ethyl chloroacetate to form the intermediate. This intermediate is then hydrolyzed to produce cetirizine .

Industrial Production Methods

Industrial production of cetirizine typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom in C₂₇H₂₅ClN₆O₂ undergoes nucleophilic displacement under basic or catalytic conditions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Aromatic substitution | KOH/EtOH, 20% | Chalcones (e.g., 7d, 8g) | |

| Hydrogen replacement | Hydrazine, RT | Pyrazoline hybrids (e.g., 9a–g) |

For example, reaction with 3,5-dichlorophenylhydrazine yields N-(3,5-dichlorophenyl)pyrazolines via cyclocondensation .

Redox Behavior

The chalcone moiety (α,β-unsaturated ketone) in C₂₇H₂₅ClN₆O₂ exhibits redox activity:

-

Oxidation : The double bond reacts with peroxyl radicals (e.g., from 2,2'-azobis compounds) to form epoxides or hydroperoxides, similar to vitamin E model compounds .

-

Reduction : Catalytic hydrogenation saturates the α,β-unsaturated system, forming dihydrochalcones .

Electron-withdrawing groups (e.g., -CF₃, -OCH₃) enhance stability against oxidation, as seen in compounds 7d and 8g .

Cyclization and Polymerization

Under acidic or thermal conditions:

-

Spirodimer formation : Chromanoxyl radicals from C₂₇H₂₅ClN₆O₂ dimerize to 5,5'- or 5,7'-spirodimers, influenced by solvent polarity .

-

Epoxidation : Reaction with peroxyl radicals generates 4a,5-epoxy or 7,8-epoxy derivatives .

Biological Interactions

While not strictly chemical reactions, C₂₇H₂₅ClN₆O₂ interacts with biomolecules:

-

DNA intercalation : Planar triazine and chalcone regions facilitate binding, causing strand breaks .

-

Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., CK2 inhibition) .

Comparative Reactivity

The table below summarizes substituent effects on reaction outcomes :

| Substituent (R²) | Reactivity Trend | Notable Products |

|---|---|---|

| 3,4,5-(OCH₃)₃ | ↑ Anticancer activity | Chalcone 7d (GI₅₀: 0.96 µM) |

| -CF₃ | ↑ Oxidative stability | Chalcone 8g (GI₅₀: 2.56 µM) |

| -Cl | Facilitates nucleophilic substitution | Pyrazoline 10g |

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

C27H25ClN6O2 is characterized by a complex molecular structure that includes multiple functional groups contributing to its biological activity. Understanding its chemical properties is crucial for elucidating its mechanisms of action in biological systems.

Antimalarial Activity

Recent studies have highlighted the compound's significant antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for malaria. The following table summarizes key findings from various research studies regarding the compound's effectiveness:

| Study | Strain Tested | IC50 (µM) | Selectivity Index (HeLa) | Mechanism of Action |

|---|---|---|---|---|

| Study 1 | Pf 3D7 (chloroquine-sensitive) | 0.62 | 40.3 | Induces apoptotic death |

| Study 1 | Pf Dd2 (chloroquine-resistant) | 0.5 | 29 | Morphological deformation |

| Study 1 | Pf Indo (chloroquine-resistant) | 1.36 | >111 | DNA fragmentation |

| Study 2 | Pf 3D7 | 0.6 | Not reported | Disruption of mitochondrial membrane potential |

| Study 3 | Pf Dd2 | 0.9 | Not reported | Inhibition of growth and morphological changes |

Case Studies

Case Study 1: Efficacy Against Chloroquine-Resistant Strains

In a controlled laboratory setting, C27H25ClN6O2 was tested against multiple strains of Plasmodium falciparum, including chloroquine-resistant variants. The results indicated that the compound maintained potent activity even in resistant strains, suggesting a novel mechanism that circumvents traditional resistance pathways.

Case Study 2: Selectivity and Toxicity

Further investigations into the selectivity index revealed that C27H25ClN6O2 exhibits a high degree of selectivity for malaria parasites over human cells (HeLa cell line), demonstrating low toxicity and promising therapeutic potential.

Future Directions in Research

Given its promising antimalarial activity and favorable selectivity profile, future research should focus on:

- Optimization of Chemical Structure : Modifying the molecular structure to enhance potency and reduce toxicity.

- Mechanistic Studies : Further elucidating the precise mechanisms by which the compound induces apoptosis in malaria parasites.

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in human subjects.

Mechanism of Action

Cetirizine exerts its effects by selectively blocking histamine H1 receptors, which are involved in mediating allergic responses. By inhibiting these receptors, cetirizine reduces symptoms such as itching, redness, and swelling. The molecular targets include histamine receptors on various cells, and the pathways involved are primarily related to the immune response .

Comparison with Similar Compounds

Compound 5g/5h (C₂₇H₂₅ClN₆O₂)

Key Data :

| Property | C₂₇H₂₅ClN₆O₂ (Target) | 5g/5h () |

|---|---|---|

| Molecular Weight | 500.99 | 500.98 |

| LogP | 4.4 | 3.98 |

| HBD/HBA | 2/5 | 5/5 |

| Synthetic Application | ACSS2 Inhibition | Anticancer Agents |

Analysis :

- Structural Differences : Despite identical molecular formulas, 5g/5h exhibit higher HBD (5 vs. 2), likely due to additional hydroxyl or amine groups absent in ACSS2-IN-1 .

- Functional Variance : 5g/5h are evaluated for anticancer activity via molecular docking, whereas ACSS2-IN-1 targets metabolic enzymes, highlighting scaffold versatility .

Compound 5i (C₂₇H₂₄BrClN₆)

Key Data :

| Property | C₂₇H₂₅ClN₆O₂ (Target) | 5i () |

|---|---|---|

| Molecular Weight | 500.99 | 547.88 |

| LogP | 4.4 | 5.6 |

| Halogen Substituent | Cl | Br, Cl |

| Solubility (mg/mL) | Not reported | 78.25 |

Analysis :

- Halogen Impact : Bromine substitution in 5i increases molecular weight and LogP (5.6), enhancing hydrophobicity but possibly reducing aqueous solubility .

- Therapeutic Implications : The dual halogenation (Br/Cl) may improve target binding in anticancer applications but diverges from ACSS2-IN-1’s metabolic focus .

Comparison with Functionally Similar Compounds

Compound 5e (C₂₃H₂₅ClN₆O)

Key Data :

| Property | C₂₇H₂₅ClN₆O₂ (Target) | 5e () |

|---|---|---|

| Molecular Weight | 500.99 | 436.94 |

| LogP | 4.4 | 3.86 |

| HBD/HBA | 2/5 | 3/4 |

Analysis :

- Simplified Scaffold : 5e’s smaller structure (C₂₃ vs. C₂₇) correlates with reduced LogP (3.86) and lower complexity, favoring solubility but limiting target selectivity .

- Anticancer vs. Metabolic Targeting : 5e’s pyrimidine core contrasts with ACSS2-IN-1’s pyrazolo-pyridine system, underscoring structural tailoring for specific pathways .

Physicochemical and Pharmacokinetic Insights

- Solubility : ACSS2-IN-1’s carboxamide group may enhance polar interactions compared to 5g/5h’s hydroxyl-rich variants, though exact solubility data are unspecified .

- Stability : Storage conditions for ACSS2-IN-1 (room temperature, per ) suggest robustness compared to analogs requiring controlled environments .

Biological Activity

The compound with the molecular formula C27H25ClN6O2, also known as ACSS2-IN-1, is a significant focus of research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Anticancer Properties

ACSS2-IN-1 has been primarily studied for its anticancer potential. Research indicates that it exhibits activity against various cancer cell lines. Specifically, it has shown effectiveness in inhibiting the proliferation of cancer cells through multiple mechanisms:

- Inhibition of Key Enzymes: The compound acts as a modulator of protein kinase activity, particularly targeting kinases associated with tumor growth and survival pathways such as VEGF-R and FGF-R .

- Cytotoxic Effects: In vitro studies have demonstrated that ACSS2-IN-1 can induce cytotoxicity in cancer cells, with varying degrees of effectiveness depending on the specific cell line tested. For instance, it has shown significant growth inhibition percentages (GI50 values) against leukemia and breast cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, C27H25ClN6O2 has been evaluated for its antimicrobial efficacy. Studies have highlighted its effectiveness against:

- Gram-positive and Gram-negative Bacteria: The compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Vibrio cholerae .

- Fungal Infections: It has also been tested for antifungal properties, showing potential as a fungistatic agent against Candida albicans with minimum inhibitory concentration (MIC) values indicating effectiveness .

The mechanism by which ACSS2-IN-1 exerts its biological effects involves several pathways:

- Enzyme Inhibition: The presence of halogen atoms in its structure enhances its ability to interact with biological molecules, leading to enzyme inhibition which is crucial for disrupting cellular processes associated with cancer progression.

- Membrane Interaction: Studies suggest that the compound may affect membrane fluidity and integrity in cells, which can lead to altered cellular signaling and apoptosis in cancerous cells .

Summary of Biological Activities

Cytotoxicity Data

| Cell Line | GI50 (µM) | LC50 (µM) |

|---|---|---|

| SR (Leukemia) | 0.422 | >100 |

| MCF7 (Breast) | 1.25 | 5.08 |

| HCT116 (Colon) | 1.48 | >100 |

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines reported that ACSS2-IN-1 exhibited significant cytotoxic effects, particularly in leukemia and breast cancer models. The results indicated that the compound could be a promising candidate for further development in anticancer therapies due to its ability to lower cell viability significantly.

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial properties, ACSS2-IN-1 was tested against a panel of bacterial strains. The findings revealed that halogenated derivatives showed enhanced antimicrobial activity compared to non-halogenated counterparts, suggesting modifications to the compound could yield even more effective derivatives for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.